1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide
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Overview
Description
1-METHANESULFONYL-N-{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves several steps:
Initial Reaction: The process begins with the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol, resulting in the formation of 2,4-dinitrochlorobenzene trifluoroethanol ether.
Intermediate Formation: This intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzene.
Chemical Reactions Analysis
1-METHANESULFONYL-N-{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is prone to substitution reactions, where functional groups can be replaced by other groups under suitable conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-METHANESULFONYL-N-{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound shares a similar structural framework but differs in its functional groups and applications.
Tembotrione: Another related compound with similar structural elements but different uses in agrochemicals.
These comparisons highlight the unique properties and applications of 1-METHANESULFONYL-N-{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19F3N2O4S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-methylsulfonyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C19H19F3N2O4S/c1-29(26,27)24-9-8-14-10-15(4-7-17(14)24)18(25)23-16-5-2-13(3-6-16)11-28-12-19(20,21)22/h2-7,10H,8-9,11-12H2,1H3,(H,23,25) |
InChI Key |
KMWILXVVKUXBPD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)COCC(F)(F)F |
Origin of Product |
United States |
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